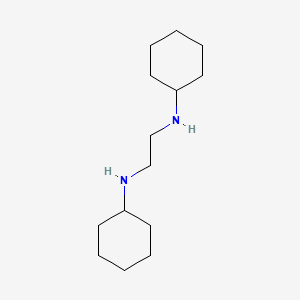

1,2-Ethanediamine, N,N'-dicyclohexyl-

Cat. No. B1267002

Key on ui cas rn:

4013-98-3

M. Wt: 224.39 g/mol

InChI Key: JMRWVHXGVONXEZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05225597

Procedure details

To a 850 cc glass liner for a rotating autoclave was charged 12.25 g (0.125 mole) cyclohexanone, 3.7 g of a catalyst consisting of 0.3 weight percent platinum (sulfided) on alpha alumina, and an 80 weight percent solution of ethylenediamine in de-ionized water (37.5 g (0.63 mole) ethylenediamine and 9.37 g (0.52 mole) water). An exotherm was generated immediately associated with the formation of Schiff bases from the reaction of cyclohexanone and ethylenediamine. The liner was placed into a rotating autoclave, purged with nitrogen, charged to 1,000 psig with hydrogen or 500 psig each of hydrogen and nitrogen, and then the autoclave was rotated at approximately 30 rpm for 6-8 hours at 160°-180° C. The cooled liner was vented, flushed with nitrogen to avoid catalyst ignition, and the cooled product mixture was removed to afford a clear to pale yellow viscous liquid containing some solids which were principally N,N'-dicylohexyl ethylenediamine (DICEDA). The product mixture was filtered through diatomaceous earth to remove catalyst and DICEDA, and the resulting filtrate contained, in addition to unreacted ethylenediamine, CEDA with only traces of DICEDA. The liner and filter cake were rinsed with methanol and subsequent removal of volatile material at 80° C. afforded product which was principally DICEDA. Removal of volatiles at 80° C. at 30 inches vacuum afforded 15 grams CEDA. Conversion of cyclohexanone amounted to 99+% with a 95% yield of CEDA and 5% DICEDA.

[Compound]

Name

catalyst

Quantity

3.7 g

Type

catalyst

Reaction Step Five

[Compound]

Name

glass

Quantity

850 mL

Type

solvent

Reaction Step Five

[Compound]

Name

Schiff bases

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

Yield

95%

Identifiers

|

REACTION_CXSMILES

|

C1(=O)CCCCC1.C(N)CN.O.[CH:13]1([NH:19][CH2:20][CH2:21][NH:22]C2CCCCC2)[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1>[Pt]>[CH:13]1([NH:19][CH2:20][CH2:21][NH2:22])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCC1)NCCNC1CCCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCC1)=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCC1)NCCNC1CCCCC1

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Pt]

|

Step Five

|

Name

|

|

|

Quantity

|

12.25 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCC1)=O

|

[Compound]

|

Name

|

catalyst

|

|

Quantity

|

3.7 g

|

|

Type

|

catalyst

|

|

Smiles

|

|

[Compound]

|

Name

|

glass

|

|

Quantity

|

850 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CN)N

|

Step Seven

|

Name

|

|

|

Quantity

|

37.5 g

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Eight

|

Name

|

|

|

Quantity

|

0.63 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CN)N

|

Step Nine

|

Name

|

|

|

Quantity

|

0.52 mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Ten

[Compound]

|

Name

|

Schiff bases

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCC1)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CN)N

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCC1)NCCNC1CCCCC1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purged with nitrogen

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

charged to 1,000 psig with hydrogen or 500 psig each of hydrogen and nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

flushed with nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the cooled product mixture was removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford a clear to pale yellow viscous liquid

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing some solids which

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The product mixture was filtered through diatomaceous earth

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove catalyst and DICEDA

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the resulting filtrate contained, in addition to unreacted ethylenediamine, CEDA with only traces of DICEDA

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The liner and filter cake

|

WASH

|

Type

|

WASH

|

|

Details

|

were rinsed with methanol and subsequent removal of volatile material at 80° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

afforded product which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Removal of volatiles at 80° C. at 30 inches vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

afforded 15 grams CEDA

|

Outcomes

Product

Details

Reaction Time |

7 (± 1) h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C1(CCCCC1)NCCN

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 95% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |